molecular formula C6H15NO2 B6237516 [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine CAS No. 1489305-33-0

[(2S)-2-hydroxy-3-methoxypropyl]dimethylamine

Cat. No.: B6237516
CAS No.: 1489305-33-0
M. Wt: 133.19 g/mol
InChI Key: ZJPPXYURVIFMMF-LURJTMIESA-N
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Description

[(2S)-2-hydroxy-3-methoxypropyl]dimethylamine is an organic compound with the molecular formula C6H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine typically involves the reaction of an epoxide with a dimethylamine. One common method is the ring-opening reaction of an epoxide with dimethylamine in the presence of a catalyst. This reaction is often carried out under mild conditions, such as room temperature, to ensure high regioselectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents can be tailored to achieve the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-hydroxy-3-methoxypropyl]dimethylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary or secondary amines.

Scientific Research Applications

[(2S)-2-hydroxy-3-methoxypropyl]dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [(2S)-2-hydroxy-3-methoxypropyl]dimethylamine exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-2-hydroxy-3-methoxypropyl]methylamine
  • [(2S)-2-hydroxy-3-methoxypropyl]ethylamine
  • [(2S)-2-hydroxy-3-methoxypropyl]propylamine

Uniqueness

[(2S)-2-hydroxy-3-methoxypropyl]dimethylamine is unique due to its specific chiral configuration and the presence of both hydroxyl and methoxy groups.

Properties

CAS No.

1489305-33-0

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

(2S)-1-(dimethylamino)-3-methoxypropan-2-ol

InChI

InChI=1S/C6H15NO2/c1-7(2)4-6(8)5-9-3/h6,8H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

ZJPPXYURVIFMMF-LURJTMIESA-N

Isomeric SMILES

CN(C)C[C@@H](COC)O

Canonical SMILES

CN(C)CC(COC)O

Purity

95

Origin of Product

United States

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